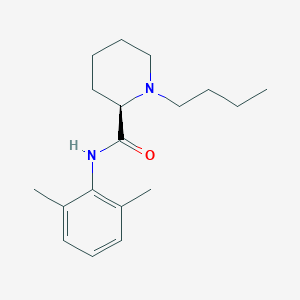![molecular formula C13H9ClN2O B195747 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one CAS No. 50892-62-1](/img/structure/B195747.png)
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one
Vue d'ensemble
Description
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one is an organic compound that belongs to the diazepinone family. It is characterized by its white crystalline solid form, with a melting point ranging from 154 to 156°C and a density of 1.37 g/cm³ . This compound is often used in early discovery research due to its unique chemical properties .
Applications De Recherche Scientifique
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Mécanisme D'action
Target of Action
The primary target of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one is the M1 muscarinic receptor . This receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in the nervous system. It is involved in mediating various physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels .
Mode of Action
This compound acts as a partial agonist at the M1 muscarinic receptor This partial activation can modulate the receptor’s response and lead to changes in the cell’s activity .
Biochemical Pathways
Upon activation of the M1 receptor, this compound enhances the current of the N-methyl-d-aspartate (NMDA) receptor in the hippocampus . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glutamate and glycine (or D-serine) bind to it, and when the postsynaptic cell is depolarized. This allows positively charged ions to flow through the cell membrane .
Result of Action
The activation of the M1 receptor and the enhancement of the NMDA receptor current by this compound can lead to various molecular and cellular effects. These effects would depend on the specific physiological context, including the type of cell and the overall state of the nervous system .
Analyse Biochimique
Biochemical Properties
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one has been found to interact with M1 muscarinic receptors and δ-opioid receptors . It acts as a partial agonist at the M1 receptor, enhancing the current of N-methyl-d-aspartate (NMDA) receptors in the hippocampus . It also acts as an agonist at the δ-opioid receptor .
Cellular Effects
In cellular studies, this compound has been observed to decrease the outward current in excitatory neurons . This effect is more pronounced when the compound is applied alone than when it is combined with clozapine . The compound’s effect on excitatory neurons is significantly suppressed by pirenzepine and atropine .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds preferentially to M1 muscarinic receptors and δ-opioid receptors . It also suppresses K+ channels via M1 receptors in excitatory cells .
Temporal Effects in Laboratory Settings
It is known that the compound leads to a decrease in TxB2 levels under unstimulated conditions as well as under TSST-1 stimulation .
Méthodes De Préparation
The synthesis of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one typically involves starting from 2-aminobenzoic acid and correspondingly substituted 2-chloronitrobenzenes . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process. Industrial production methods may involve large-scale batch reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxides.
Reduction: Reduction reactions often use hydrogen gas (H₂) in the presence of a palladium catalyst to reduce nitro groups to amines.
Comparaison Avec Des Composés Similaires
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one can be compared with other similar compounds, such as:
8-Chloro-11-oxo-10,11-dihydro-5H-dibenzo-1,4-diazepine: This compound shares a similar core structure but differs in its functional groups.
5,10-Dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one derivatives: These derivatives have been studied for their varying biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
3-chloro-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-8-5-6-11-12(7-8)16-13(17)9-3-1-2-4-10(9)15-11/h1-7,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWNDABPZGGQFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394689 | |
| Record name | 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50892-62-1 | |
| Record name | 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50892-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11H-Dibenzo(b,E)(1,4)diazepin-11-one, 8-chloro-5,10-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050892621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-CHLORO-5,10-DIHYDRO-11H-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT944N7MN3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

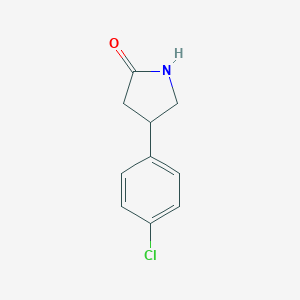
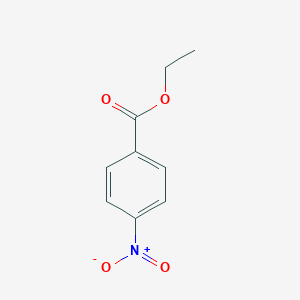
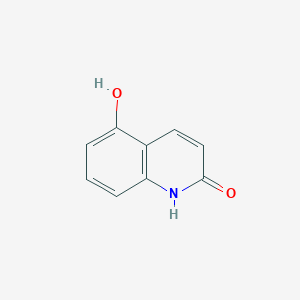
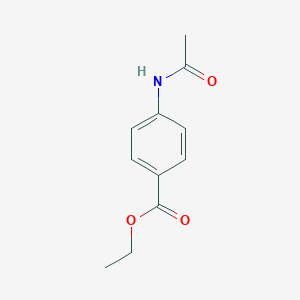
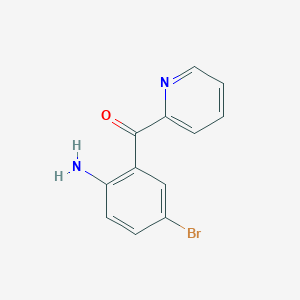
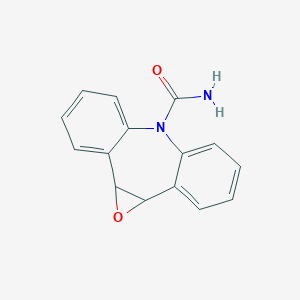
![10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B195695.png)
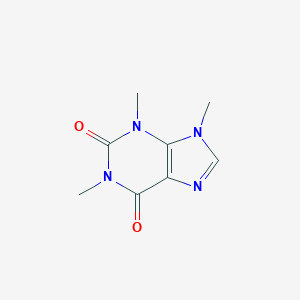
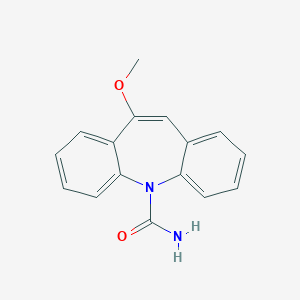
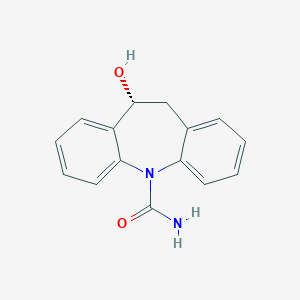
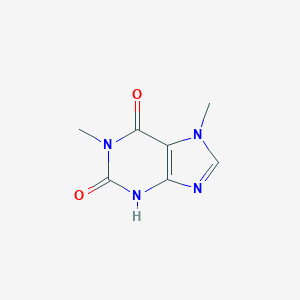
![(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B195703.png)
